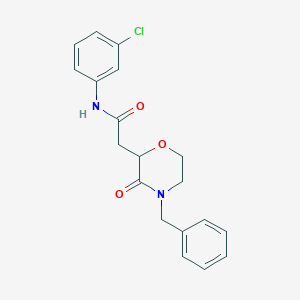![molecular formula C15H15N7OS2 B215568 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215568.png)
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of monoamine oxidase B (MAO-B) and has been used to create animal models of Parkinson's disease. In
科学研究应用
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has been widely used in scientific research as a tool to create animal models of Parkinson's disease. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is metabolized by MAO-B to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons and causes their degeneration. This process mimics the neurodegeneration observed in Parkinson's disease and has been used to study the underlying mechanisms of the disease and to test potential therapies.
作用机制
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is a potent inhibitor of MAO-B, an enzyme that is involved in the breakdown of dopamine and other monoamines. By inhibiting MAO-B, 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine increases the levels of dopamine in the brain, which can lead to neurotoxicity. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is metabolized by MAO-B to form MPP+, which is selectively taken up by dopaminergic neurons and causes their degeneration.
Biochemical and Physiological Effects:
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This process mimics the neurodegeneration observed in Parkinson's disease and has been used to study the underlying mechanisms of the disease and to test potential therapies. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has several advantages as a tool for creating animal models of Parkinson's disease. It is relatively easy to administer and produces a reproducible pattern of neurodegeneration. However, there are also some limitations to its use. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine-induced neurodegeneration is not identical to the neurodegeneration observed in Parkinson's disease, and the model may not fully capture all aspects of the disease. Additionally, 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is a potent neurotoxin that can cause non-specific effects in the brain, making it difficult to interpret results.
未来方向
There are several areas of future research that could be explored related to 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine. One area is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area is the exploration of new therapies for Parkinson's disease based on the mechanisms of 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine-induced neurodegeneration. Finally, there is a need for further research into the biochemical and physiological effects of 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine, as well as its potential applications in other areas of scientific research.
合成方法
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine can be synthesized through a multistep process starting from 2-acetylamino-5-methylthiazole. The first step involves the reaction of 2-acetylamino-5-methylthiazole with thionyl chloride to form 5-methyl-2-thiazolyl chloride. This intermediate is then reacted with sodium sulfide to form 5-methyl-2-thiazolyl disulfide. The next step involves the reaction of 5-methyl-2-thiazolyl disulfide with 2-chloro-4,6-dimethoxypyrimidine to form 6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4,6-dimethoxypyrimidine. This compound is then reacted with phenylguanidine to form 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine.
属性
产品名称 |
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
|---|---|
分子式 |
C15H15N7OS2 |
分子量 |
373.5 g/mol |
IUPAC 名称 |
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
InChI |
InChI=1S/C15H15N7OS2/c1-9-21-22-15(25-9)24-8-11-7-12(23)19-14(18-11)20-13(16)17-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H4,16,17,18,19,20,23) |
InChI 键 |
CEUDOIQOVHDHFX-UHFFFAOYSA-N |
手性 SMILES |
CC1=NN=C(S1)SCC2=CC(=O)N=C(N2)/N=C(/N)\NC3=CC=CC=C3 |
SMILES |
CC1=NN=C(S1)SCC2=CC(=O)N=C(N2)N=C(N)NC3=CC=CC=C3 |
规范 SMILES |
CC1=NN=C(S1)SCC2=CC(=O)N=C(N2)N=C(N)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)



![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)

![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)